molecular formula C15H23N3O2 B13334949 Rel-tert-butyl (3S,5R)-3-methyl-5-(pyridin-3-yl)piperazine-1-carboxylate

Rel-tert-butyl (3S,5R)-3-methyl-5-(pyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B13334949
M. Wt: 277.36 g/mol
InChI Key: DVTPGQBTSYTDET-AAEUAGOBSA-N
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Description

Rel-tert-butyl (3S,5R)-3-methyl-5-(pyridin-3-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl (3S,5R)-3-methyl-5-(pyridin-3-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

    tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base.

    Stereoselective Methylation: The stereoselective introduction of the methyl group can be achieved using chiral auxiliaries or catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyridine moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the pyridine ring or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-tert-butyl (3S,5R)-3-methyl-5-(pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. For example, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine share structural similarities and may exhibit comparable pharmacological activities.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine also contain the pyridine ring and may have similar biological effects.

Uniqueness

Rel-tert-butyl (3S,5R)-3-methyl-5-(pyridin-3-yl)piperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of both the piperazine and pyridine moieties. This combination of structural features may confer distinct pharmacological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl (3S,5R)-3-methyl-5-pyridin-3-ylpiperazine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-11-9-18(14(19)20-15(2,3)4)10-13(17-11)12-6-5-7-16-8-12/h5-8,11,13,17H,9-10H2,1-4H3/t11-,13-/m0/s1

InChI Key

DVTPGQBTSYTDET-AAEUAGOBSA-N

Isomeric SMILES

C[C@H]1CN(C[C@H](N1)C2=CN=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC(N1)C2=CN=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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